
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne is a complex organic compound characterized by its unique cyclic structure containing multiple oxygen atoms and triple bonds. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations due to their cyclic polyether structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne typically involves the cyclization of linear polyethers. One common method is the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a strong base like potassium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclic ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced polyether structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polyether ketones, while reduction can produce polyether alcohols.
科学的研究の応用
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate small molecules.
Medicine: Explored for its potential therapeutic applications, including as a carrier for targeted drug delivery.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne involves its ability to form stable complexes with various cations. This is achieved through the coordination of the oxygen atoms in the cyclic structure with the cations. The compound can also interact with molecular targets through hydrogen bonding and van der Waals interactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with a similar cyclic structure but different ring size.
1,4,7,10,13,16-Hexathiacyclooctadecane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: Contains nitrogen atoms, which also affects its chemical behavior.
特性
CAS番号 |
185378-92-1 |
|---|---|
分子式 |
C18H26O6 |
分子量 |
338.4 g/mol |
IUPAC名 |
1,4,7,10,13,16-hexaoxacyclotetracos-18-en-20,22-diyne |
InChI |
InChI=1S/C18H26O6/c1-2-4-6-8-20-10-12-22-14-16-24-18-17-23-15-13-21-11-9-19-7-5-3-1/h3,5H,7-18H2 |
InChIキー |
QLBXHCMJYPOOSZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCC#CC#CC=CCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


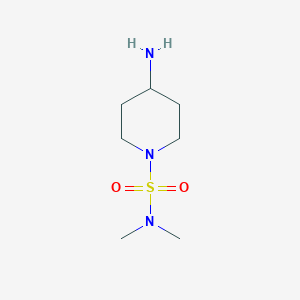
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
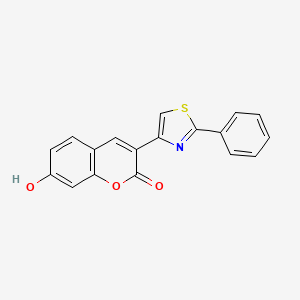
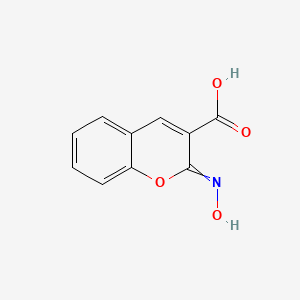
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)
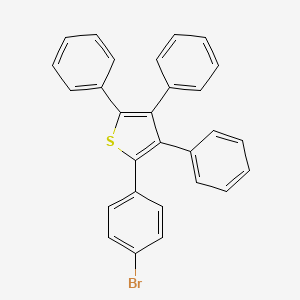

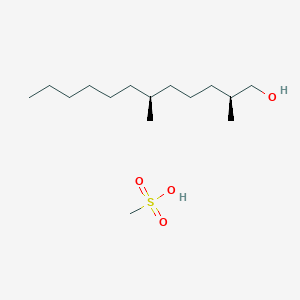
![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)
